molecular formula C16H23N5O2S B2630190 (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1210231-64-3

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2630190
CAS No.: 1210231-64-3
M. Wt: 349.45
InChI Key: QQAGFRUSEOUTMN-UHFFFAOYSA-N
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Description

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule featuring both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
  • (4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Uniqueness

Compared to similar compounds, (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone exhibits unique structural features that enhance its biological activity and stability. The presence of both isopropyl and propyl groups provides a balance of hydrophobic and hydrophilic properties, improving its interaction with biological membranes and targets .

This compound in various scientific and industrial fields, showcasing its potential for future research and application.

Biological Activity

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its unique structural features suggest various pharmacological applications, including antimicrobial and anticancer properties.

Structural Characteristics

The compound's structure is characterized by:

  • Piperidine Ring : Known for its role in various biological activities.
  • Oxadiazole Moiety : Often associated with enhanced bioactivity.
  • Thiadiazole Component : Contributes to the compound's potential pharmacological effects.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
Antimicrobial Effective against various bacterial strains.
Anticancer Potential to inhibit tumor growth in vitro.
Enzyme Inhibition Modulation of specific enzymes such as COX-II.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxadiazole and thiadiazole moieties may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The piperidine structure could facilitate binding to G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds:

  • Antimicrobial Activity :
    • A study indicated that oxadiazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL .
  • Anticancer Potential :
    • Research on similar piperidine-based compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy .
  • Enzyme Inhibition :
    • Compounds structurally related to this methanone have been reported to selectively inhibit COX-II with IC50 values ranging from 0.52 μM to 22.25 μM . This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the piperidine ring via nucleophilic substitution.
  • Final coupling with the thiadiazole component under controlled conditions.

Properties

IUPAC Name

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-4-5-12-13(24-20-17-12)16(22)21-8-6-11(7-9-21)15-19-18-14(23-15)10(2)3/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAGFRUSEOUTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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